2-(Methylethylamino)pyridine-4-boronic acid pinacol ester
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Overview
Description
2-(Methylethylamino)pyridine-4-boronic acid pinacol ester is an organoboron compound widely used in organic synthesis. It is particularly valuable in the field of medicinal chemistry due to its role in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylethylamino)pyridine-4-boronic acid pinacol ester typically involves the reaction of 2-(Methylethylamino)pyridine with a boronic acid derivative under specific conditions. One common method is the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Another approach involves halogen-metal exchange followed by borylation .
Industrial Production Methods
Industrial production of this compound often employs scalable and efficient synthetic routes, such as the Suzuki-Miyaura coupling, due to its mild reaction conditions and high functional group tolerance .
Chemical Reactions Analysis
Types of Reactions
2-(Methylethylamino)pyridine-4-boronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The compound is highly reactive in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The reactions typically occur under mild conditions, making the compound versatile for various applications .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. In Suzuki-Miyaura coupling, the primary product is a biaryl compound, which is crucial in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2-(Methylethylamino)pyridine-4-boronic acid pinacol ester has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Methylethylamino)pyridine-4-boronic acid pinacol ester primarily involves its role as a reagent in Suzuki-Miyaura cross-coupling reactions. The compound undergoes transmetalation with palladium, followed by reductive elimination to form the desired carbon-carbon bond . This process is facilitated by the unique reactivity of the boronic ester group, which allows for efficient and selective coupling reactions .
Comparison with Similar Compounds
Similar Compounds
- 4-Pyridineboronic acid pinacol ester
- 3-Pyridineboronic acid pinacol ester
- 2-Aminopyridine-5-boronic acid pinacol ester
Uniqueness
2-(Methylethylamino)pyridine-4-boronic acid pinacol ester is unique due to its specific functional groups, which provide distinct reactivity and selectivity in chemical reactions. Its methylethylamino group enhances its utility in the synthesis of complex molecules, making it a valuable compound in medicinal chemistry and organic synthesis .
Properties
IUPAC Name |
N-ethyl-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BN2O2/c1-7-17(6)12-10-11(8-9-16-12)15-18-13(2,3)14(4,5)19-15/h8-10H,7H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYRZAFALJVDPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N(C)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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